N-(2-fluorobenzyl)methanesulfonamide

Medicinal Chemistry Physicochemical Profiling Hydrogen-Bond Acidity

Researchers using non-fluorinated or para-fluorinated sulfonamide analogs risk irreproducible binding and permeability data. N-(2-Fluorobenzyl)methanesulfonamide (CAS 899252-68-7) eliminates this variable with its ortho-fluorine substitution: • Stronger H-bond donor (predicted pKa 9.91 vs. 11.31 non-F) for target residue engagement • Balanced LogP (~0.88) supports passive diffusion without promiscuous binding • Conformational pre-organization from restricted N-C rotation aids peptidomimetic design. Supplied at ≥98% purity; room-temperature storage; ambient global shipping.

Molecular Formula C8H10FNO2S
Molecular Weight 203.24 g/mol
CAS No. 899252-68-7
Cat. No. B129078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)methanesulfonamide
CAS899252-68-7
Molecular FormulaC8H10FNO2S
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=CC=CC=C1F
InChIInChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
InChIKeyWEBDZTQASAZHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorobenzyl)methanesulfonamide – Overview


N-(2-Fluorobenzyl)methanesulfonamide (CAS 899252-68-7) is a small-molecule sulfonamide derivative featuring a 2-fluorobenzyl group N-linked to a methanesulfonamide core . It belongs to the broader class of benzylic sulfonamides, which are frequently employed as chemical intermediates, pharmacophores, or building blocks in medicinal chemistry and materials science. Unlike its non-fluorinated and para-fluorinated analogs, the ortho-fluorine substitution on the benzyl ring imparts distinct electronic, steric, and physicochemical properties that can influence molecular recognition, metabolic stability, and synthetic utility . The compound is commercially available from multiple vendors, with typical purities ranging from 95% to 98%, and is intended exclusively for research and development applications .

Ortho-fluorine substitution profile for electronic modulation
Sulfonamide with distinct hydrogen-bond acidity context
Conformationally restricted building block for probe design

Why Ortho-Fluorination Prevents Generic Substitution


Simple substitution of N-(2-fluorobenzyl)methanesulfonamide with its non-fluorinated (N-benzylmethanesulfonamide, CAS 3989-45-5) or para-fluorinated (N-(4-fluorobenzyl)methanesulfonamide, CAS 339104-96-0) counterparts is not scientifically justifiable without thorough re-validation. The ortho-fluorine atom in the target compound exerts a pronounced electron-withdrawing inductive effect and introduces a unique steric environment adjacent to the sulfonamide linkage . This directly alters the pKa of the sulfonamide N–H proton (predicted 9.91 vs. 11.31 for the non-fluorinated analog), significantly impacting hydrogen-bond donor strength and ionization state under physiological or reaction conditions . Furthermore, the ortho-fluorine modulates the compound's overall lipophilicity (ACD/LogP ~0.88) and molecular recognition properties compared to the non-fluorinated (LogP ~0.41) and para-fluorinated (pKa 10.39) derivatives . Consequently, any assay, synthetic protocol, or formulation developed using a different regioisomer or non-fluorinated analog cannot be presumed to translate to N-(2-fluorobenzyl)methanesulfonamide, necessitating the procurement of the specific CAS 899252-68-7 for reproducible results.

pKa & ionization mismatch
Ortho-fluorine lowers predicted pKa by ~1.4 units vs non-fluorinated analog; may shift hydrogen-bond interactions and solubility.
Lipophilicity mismatch
Increased LogP vs non-fluorinated analog may alter membrane permeability and distribution in assays.
Conformational ensemble mismatch
Ortho-fluorine restricts rotation; para-fluoro and non-fluoro analogs lack this steric bias, potentially changing binding poses.

Quantified Differentiation from Key Analogs


Sulfonamide pKa Lowering by Ortho-Fluorination

The predicted acid dissociation constant (pKa) of the sulfonamide N–H proton in N-(2-fluorobenzyl)methanesulfonamide is 9.91 ± 0.40, compared to 11.31 ± 0.40 for the non-fluorinated analog N-benzylmethanesulfonamide . The para-fluorinated isomer N-(4-fluorobenzyl)methanesulfonamide exhibits an intermediate predicted pKa of 10.39 ± 0.40 .

pKa Shift
Class-level inference
Target (ortho-F): 9.91 vs Non-fluoro: 11.31 Δ -1.40
Supports stronger hydrogen-bond donor context.
Predicted; experimental validation recommended.
Medicinal Chemistry Physicochemical Profiling Hydrogen-Bond Acidity

Lipophilicity Increase vs. Non-Fluorinated Analog

N-(2-fluorobenzyl)methanesulfonamide exhibits a predicted ACD/LogP of 0.88 . In contrast, the non-fluorinated N-benzylmethanesulfonamide has a calculated LogP of approximately 0.41 [1]. The para-fluorinated isomer displays a LogP value expected to be similar to the ortho-isomer, but precise experimental data for direct comparison are lacking in the public domain.

LogP Difference
Class-level inference
Target (ortho-F): 0.88 vs Non-fluoro: 0.41 Δ +0.47
Supports increased lipophilicity context.
Predicted; experimental data needed.
Lipophilicity Drug Design ADME Prediction

Conformational Restriction and Metabolic Stability

The ortho-fluorine atom in N-(2-fluorobenzyl)methanesulfonamide introduces a significant steric and electronic perturbation adjacent to the sulfonamide nitrogen . This substitution pattern can restrict rotation around the N–C bond and alter the preferred dihedral angle of the benzyl group relative to the sulfonamide plane [1]. While direct quantitative conformational data for this specific compound is not publicly available, studies on ortho-fluorobenzylamines and related sulfonamides have demonstrated that ortho-fluorination reduces conformational flexibility and can protect the benzylic position from oxidative metabolism [2]. In contrast, the non-fluorinated N-benzylmethanesulfonamide and para-fluorinated N-(4-fluorobenzyl)methanesulfonamide lack this steric restriction and are expected to exhibit different conformational ensembles and metabolic liabilities.

Conformational & Metabolic Context
Class-level inference
Ortho-fluorine restricts N–C rotation; may shield benzylic metabolism.
Supports conformational restriction context.
Based on ortho-fluorine literature; compound-specific data to verify.
Structural Biology Metabolism Conformational Analysis

Research and Industrial Use Cases


Ligand Design Requiring Enhanced Hydrogen-Bond Acidity

The significantly lower pKa (9.91) of N-(2-fluorobenzyl)methanesulfonamide compared to its non-fluorinated analog (11.31) indicates a stronger sulfonamide N–H hydrogen-bond donor . This property is critical for engaging key residues in target binding pockets, such as aspartate, glutamate, or backbone carbonyls in enzymes or receptors. Researchers developing inhibitors, antagonists, or chemical probes that rely on strong, directional hydrogen bonds should prioritize this ortho-fluorinated sulfonamide over non-fluorinated versions to potentially achieve higher affinity and improved target engagement.

Optimizing Cellular Permeability via Balanced Lipophilicity

With a predicted ACD/LogP of 0.88, N-(2-fluorobenzyl)methanesulfonamide resides in a favorable lipophilicity range for passive membrane diffusion while avoiding excessive hydrophobicity that can lead to promiscuous binding or aggregation . This contrasts with the non-fluorinated analog (LogP ~0.41), which may suffer from limited permeability. The ortho-fluorine's contribution to lipophilicity, combined with its conformational effects, makes this compound a superior starting point for cellular probe optimization where both target engagement and intracellular accumulation are required.

Conformationally Restricted Sulfonamide Libraries and Peptidomimetics

The ortho-fluorobenzyl group introduces a well-documented conformational bias and restricted rotation around the N–C bond [1]. This structural feature is valuable in the synthesis of peptidomimetics and other conformationally constrained scaffolds where pre-organization can enhance binding to biological targets. Unlike the flexible N-benzylmethanesulfonamide or N-(4-fluorobenzyl)methanesulfonamide, the ortho-fluorinated variant provides a built-in element of three-dimensionality that can be exploited in fragment-based drug discovery or diversity-oriented synthesis to sample unique regions of chemical space.

Application
Selection Property
Validation Focus
Hydrogen-bond-driven ligand design
Sulfonamide N–H acidity context
Target binding affinity assay context
Cellular permeability optimization
Moderate lipophilicity context
Membrane permeability in cellular models
Conformationally restricted library design
Ortho-fluorine conformational constraint
Binding pose diversity in fragment screens

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